molecular formula C30H30BrN3O10 B15189604 methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate CAS No. 129953-24-8

methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B15189604
CAS No.: 129953-24-8
M. Wt: 672.5 g/mol
InChI Key: QNVSWMRGNIAQOP-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine

In biology and medicine, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .

Mechanism of Action

The mechanism of action of methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules . These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-(chloromethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
  • Methyl 8-(iodomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Uniqueness

The uniqueness of methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate lies in its specific combination of functional groups and the presence of the bromomethyl group, which imparts unique reactivity and potential for further functionalization .

Properties

CAS No.

129953-24-8

Molecular Formula

C30H30BrN3O10

Molecular Weight

672.5 g/mol

IUPAC Name

methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C30H30BrN3O10/c1-7-8-43-29(38)44-18-11-17-20(21-23(18)33-30(2,26(21)35)28(37)42-6)15(12-31)13-34(17)27(36)16-9-14-10-19(39-3)24(40-4)25(41-5)22(14)32-16/h7,9-11,15,32-33H,1,8,12-13H2,2-6H3

InChI Key

QNVSWMRGNIAQOP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)OC(=O)OCC=C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC

Origin of Product

United States

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